molecular formula C8H6N2O3 B1378491 6-Aza-2-oxindole-7-carboxylic acid CAS No. 1190318-92-3

6-Aza-2-oxindole-7-carboxylic acid

Cat. No.: B1378491
CAS No.: 1190318-92-3
M. Wt: 178.14 g/mol
InChI Key: YNTBLLDKTXYDPN-UHFFFAOYSA-N
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Description

6-Aza-2-oxindole-7-carboxylic acid is a heterocyclic compound characterized by an oxindole core (a bicyclic structure featuring a fused benzene and pyrrolidone ring) modified with a nitrogen substitution at position 6 and a carboxylic acid group at position 5. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-4-1-2-9-7(8(12)13)6(4)10-5/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBLLDKTXYDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aza-2-oxindole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable aniline derivative with a carboxylic acid derivative under reflux conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Aza-2-oxindole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 6-Aza-2-oxindole-7-carboxylic acid is its role as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit specific enzymes, which is crucial in drug design targeting various diseases. For instance, it has been noted that methyl esters of related compounds exhibit significant enzyme inhibition properties, facilitating the development of therapeutic agents against conditions such as cancer and neurodegenerative diseases .

Anticancer Activity

The compound has shown promise in anticancer research. Oxindole derivatives, including this compound, have been linked to the inhibition of receptor tyrosine kinases involved in cancer progression. Studies suggest that these compounds can disrupt cellular signaling pathways that promote tumor growth, making them potential candidates for anticancer drugs .

Synthesis of Derivatives

The synthesis of this compound involves several methodologies that enhance its utility in medicinal chemistry. For example, one efficient method includes the hydrolysis of cyano groups followed by esterification processes, yielding high-purity products suitable for further biological testing . The versatility in synthetic routes allows researchers to modify the compound for enhanced biological activity.

Applications in Asymmetric Synthesis

Recent advancements have highlighted the use of 6-Aza-2-oxindole derivatives in asymmetric synthesis processes, particularly in Michael additions involving α,β-unsaturated carboxylic acids. This application is significant for creating chiral molecules that are essential in pharmaceutical development .

Case Studies and Research Findings

StudyObjectiveFindings
Enzyme InhibitionMethyl ester derivatives showed significant inhibition against target enzymes related to cancer pathways.
Anticancer ActivityDemonstrated efficacy in inhibiting receptor tyrosine kinases; potential for drug development confirmed through cellular assays.
Asymmetric SynthesisEstablished a new protocol for the asymmetric Michael addition using 6-Aza derivatives, yielding high enantioselectivity.

Mechanism of Action

The mechanism of action of 6-Aza-2-oxindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

  • The 7-carboxylic acid group in the target compound enhances acidity and hydrogen-bonding capacity compared to analogs like 5-Methoxy-6-azaindole-2-carbaldehyde, which features an electron-donating methoxy group and a reactive aldehyde .
  • 7-Oxide-7-azaindole (CAS 55052-24-9) lacks the carboxylic acid but includes an oxide group, altering redox properties and making it prone to nucleophilic attack .

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid (similarity 0.84) shares a carboxylic acid group but replaces the oxindole core with an indazole system, reducing planarity and altering binding affinity in biological systems .

Synthetic Routes: Spirocyclic analogs described in (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via multicomponent reactions involving amines and carbonyl compounds. While these pathways differ from the target compound’s synthesis, they underscore the versatility of aza-substituted scaffolds in forming complex heterocycles .

Biological Activity

6-Aza-2-oxindole-7-carboxylic acid is a heterocyclic compound characterized by an indole core with an additional nitrogen atom and a carboxylic acid group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound can inhibit enzyme activity, modulate receptor function, and exhibit potential therapeutic effects against various diseases.

The compound has the following chemical properties:

  • Chemical Formula: C₉H₈N₂O₃
  • CAS Number: 1190318-92-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects such as:

  • Enzyme Inhibition: It can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may influence receptor activity, affecting signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays show that it exhibits cytotoxic effects on various cancer cell lines, including:

Cell Line IC₅₀ (μM)
HeLa22 - 52
A5493.02 - 1.92
L12104.45 - 1.88

These results indicate that the compound may interfere with cancer cell proliferation and viability, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, though further studies are needed to elucidate its full spectrum of antimicrobial efficacy.

Enzyme Inhibition Studies

The inhibition of specific enzymes by this compound has been explored, particularly in relation to metabolic disorders. For example, it has been shown to inhibit enzymes involved in lipid metabolism, which could have implications for conditions such as obesity and diabetes .

Case Studies

  • Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Enzyme Interaction : Research has indicated that the compound effectively inhibits the activity of specific metabolic enzymes, which could be beneficial in managing metabolic syndromes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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